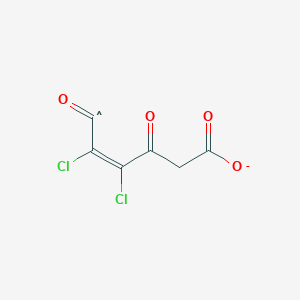
CID 3036137
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 3036137 is a chemical compound with the molecular formula C6H4Cl2O5. It is a derivative of maleylacetate, where two chlorine atoms are substituted at the 2 and 3 positions of the molecule. This compound is of interest due to its role in the degradation pathways of chloroaromatic compounds, which are significant in environmental chemistry and bioremediation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 3036137 typically involves the chlorination of maleylacetate. One common method is the reaction of maleylacetate with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
CID 3036137 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more chlorinated derivatives or to break down into simpler compounds.
Reduction: Reduction reactions can remove the chlorine atoms, converting it back to maleylacetate or other less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Products may include more highly chlorinated maleylacetates or breakdown products like carbon dioxide and water.
Reduction: Products include maleylacetate or partially dechlorinated derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated maleylacetates.
Scientific Research Applications
CID 3036137 has several applications in scientific research:
Environmental Chemistry: It is studied for its role in the degradation of chloroaromatic pollutants, which are common environmental contaminants.
Bioremediation: Microorganisms that can degrade this compound are of interest for cleaning up contaminated sites.
Biochemistry: The compound is used to study enzyme mechanisms involved in the breakdown of chlorinated compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism by which CID 3036137 exerts its effects involves its interaction with specific enzymes that catalyze its breakdown. For example, maleylacetate reductase from Pseudomonas sp. strain B13 converts this compound to 3-oxoadipate, with the elimination of chloride ions. This enzyme-mediated dechlorination is crucial for the degradation of chloroaromatic compounds in the environment.
Comparison with Similar Compounds
Similar Compounds
Maleylacetate: The parent compound without chlorine substitutions.
2-Chloromaleylacetate: A similar compound with only one chlorine atom.
3-Chloromaleylacetate: Another similar compound with a single chlorine atom at a different position.
Uniqueness
CID 3036137 is unique due to the presence of two chlorine atoms, which influence its reactivity and the types of reactions it undergoes. This dual chlorination makes it a more challenging substrate for enzymatic degradation, providing insights into the mechanisms of microbial degradation of chlorinated pollutants.
Properties
CAS No. |
146764-41-2 |
|---|---|
Molecular Formula |
C6H2Cl2O4- |
Molecular Weight |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
InChI Key |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Isomeric SMILES |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
Canonical SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Key on ui other cas no. |
146764-41-2 |
Synonyms |
2,3-dichloromaleylacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


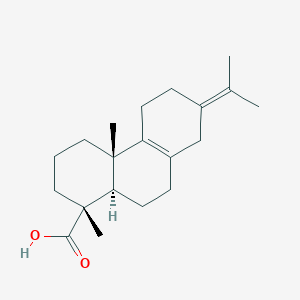
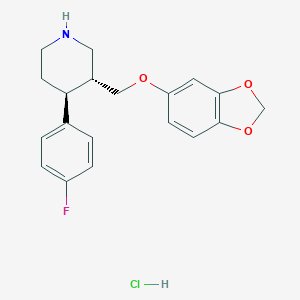


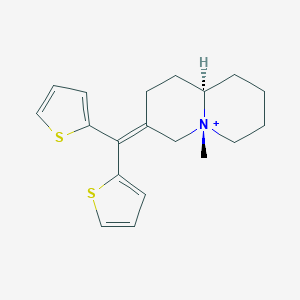
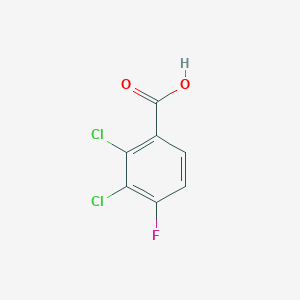
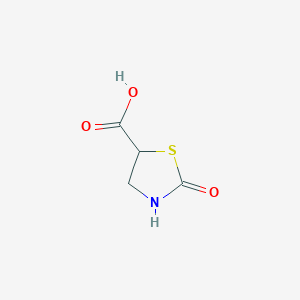
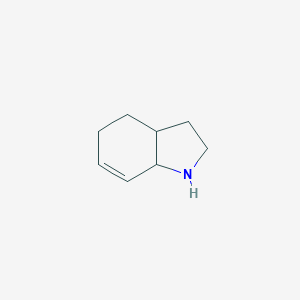
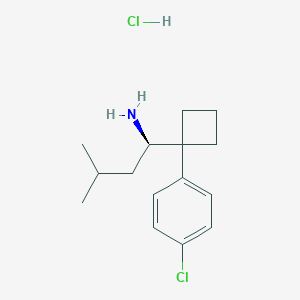
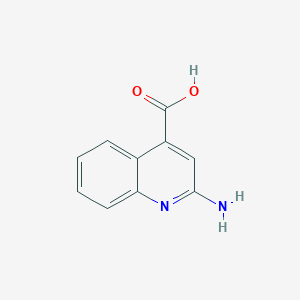

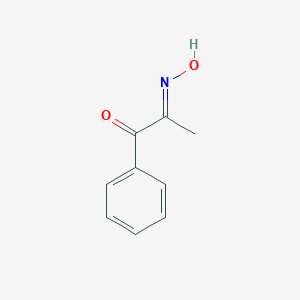
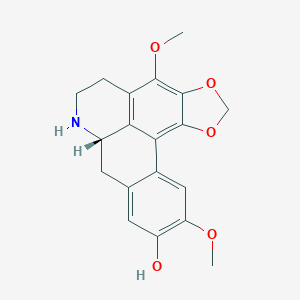
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
